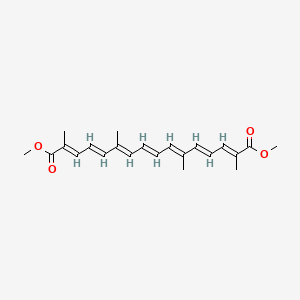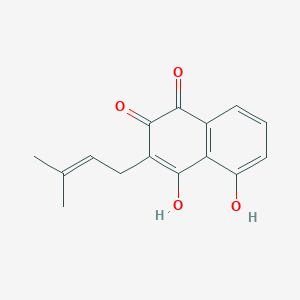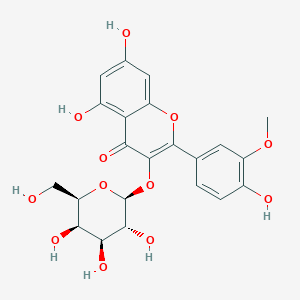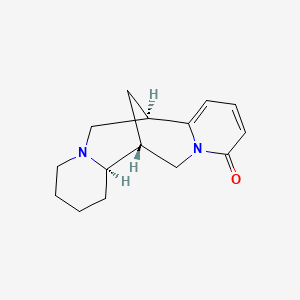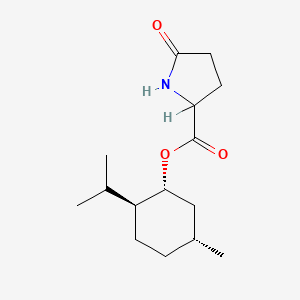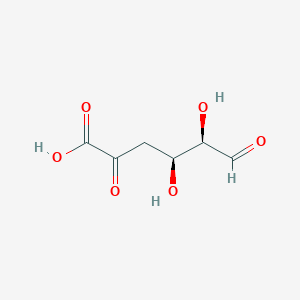
Kekulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kekulene is an ortho- and peri-fused polycyclic arene.
Wissenschaftliche Forschungsanwendungen
1. Electronic and Molecular Structure
Kekulene, a polycyclic aromatic hydrocarbon with a doughnut-like shape, is significant for its electronic properties. It's an ideal model to study π-electron conjugation circuits, whether localized in benzene rings or delocalized throughout the molecule (Miyoshi et al., 2015). Recent advancements in kekulene synthesis have led to a deeper understanding of its molecular structure through ultra-high-resolution imaging and computational calculations, suggesting a significant degree of bond localization (Pozo et al., 2019).
2. Nanomaterial Applications
Kekulene's structure makes it an interesting candidate for nanomaterial applications. It has been investigated for trapping and transporting heavy metal and chloride ions due to its optimal electronic features and pore sizes. Its aromaticity, chirality, and novel electrical and magnetic properties have been the subject of several studies (Kavitha et al., 2021). Furthermore, kekulene nanorings have been explored for use in the anodes of Li-ion batteries due to their high ion mobility and storage capacity (Ji et al., 2020).
3. Magnetic Properties
Kekulene has shown potential in magnetic applications. Studies using Monte Carlo simulations have examined its magnetic properties, exploring how different physical parameters affect these properties and their implications for technological applications, such as magnetic refrigeration and magnetic data storage (Jabar & Masrour, 2019).
4. Aromaticity and Stability
The aromaticity of kekulene has been a subject of significant research. Studies focusing on its electronic structure, particularly its frontier orbitals, have suggested that its π-conjugation is better described by the Clar model rather than a superaromatic model. This has implications for understanding the frontier electronic structure of π-conjugated molecules (Haags et al., 2020).
Eigenschaften
CAS-Nummer |
15123-47-4 |
|---|---|
Produktname |
Kekulene |
Molekularformel |
C48H24 |
Molekulargewicht |
600.7 g/mol |
IUPAC-Name |
tridecacyclo[26.18.2.03,44.06,43.08,41.011,40.013,38.016,37.018,35.021,34.023,32.026,31.029,46]octatetraconta-1(46),2,4,6,8(41),9,11,13(38),14,16,18(35),19,21(34),22,24,26(31),27,29,32,36,39,42,44,47-tetracosaene |
InChI |
InChI=1S/C48H24/c1-2-26-14-28-5-6-30-16-32-9-10-34-18-36-12-11-35-17-33-8-7-31-15-29-4-3-27-13-25(1)37-19-39(27)41(29)21-43(31)45(33)23-47(35)48(36)24-46(34)44(32)22-42(30)40(28)20-38(26)37/h1-24H |
InChI-Schlüssel |
TYPKKLUFDMGLAC-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=C4C=C2C5=CC6=C(C=CC7=CC8=C(C=C76)C9=CC2=C(C=CC6=C2C=C2C(=C6)C=CC6=C2C=C4C(=C6)C=C3)C=C9C=C8)C=C51 |
Kanonische SMILES |
C1=CC2=CC3=C4C=C2C5=CC6=C(C=CC7=CC8=C(C=C76)C9=CC2=C(C=CC6=C2C=C2C(=C6)C=CC6=C2C=C4C(=C6)C=C3)C=C9C=C8)C=C51 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



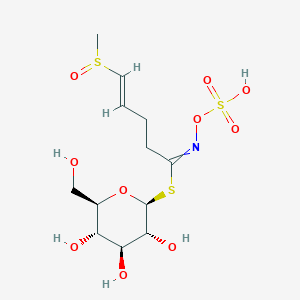
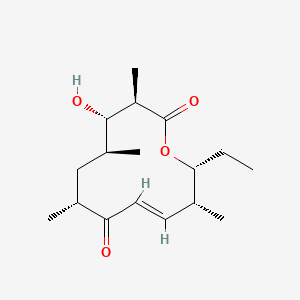
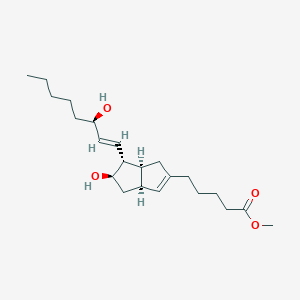
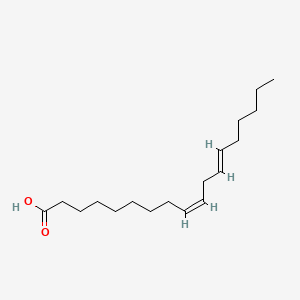
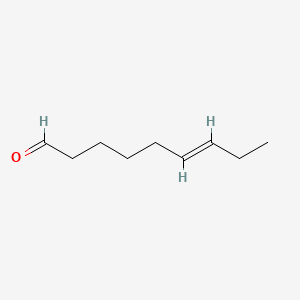

![N-(4-bromo-3-methylphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1237690.png)
![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-2-fluoro-benzoic acid](/img/structure/B1237693.png)
